4-(1H-benzimidazol-2-yl)quinoline

説明

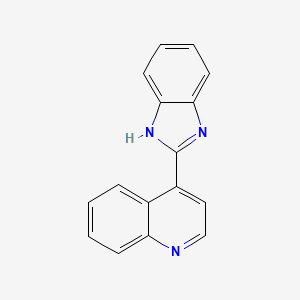

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWLWMHHMQYNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352319 | |

| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31704-11-7 | |

| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modulation

Established Synthetic Routes to the Core Benzimidazole-Quinoline Scaffold

The construction of the 4-(1H-benzimidazol-2-yl)quinoline core relies on several established synthetic methodologies, which can be broadly categorized into cyclization reactions, nucleophilic substitution, multi-step syntheses, and one-pot protocols.

Cyclization Reactions in Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole ring is a critical step in the synthesis of the target scaffold. A common approach involves the cyclization of an appropriate precursor. For instance, the reaction of o-phenylenediamine (B120857) with a quinoline (B57606) derivative bearing a carboxylic acid or aldehyde function at the 4-position can lead to the formation of the benzimidazole ring.

One established method involves the condensation of benzene-1,2-diamine with 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives in chloroform (B151607) with a few drops of glacial acetic acid. This reaction proceeds to yield 3-(1H-benzimidazol-2-yl)-2-chloroquinoline derivatives. sci-hub.se Another approach utilizes the cyclization of 2-nitroacetanilide, which can be achieved with high yield through a fully integrated process using a standard 5% Pt/C, sulfide (B99878) catalyst in a continuous flow microreactor. eurekaselect.com This method is notable for its efficiency and tolerance of various functional groups. eurekaselect.com

The table below summarizes key aspects of these cyclization reactions.

| Starting Materials | Reagents/Catalyst | Product | Key Features |

| Benzene-1,2-diamine, 2-chloroquinoline-3-carbaldehyde | Chloroform, Glacial Acetic Acid | 3-(1H-benzimidazol-2-yl)-2-chloroquinoline | Single-step reaction. sci-hub.se |

| 2-nitroacetanilide | 5% Pt/C, sulfide catalyst | 2-substituted-1H-benzimidazole | Continuous flow, quantitative yield. eurekaselect.com |

| o-phenylenediamine, Aldehydes | Al2O3/CuI/PANI nanocomposite | 2-substituted-1H-benzimidazole | Mild conditions, high yields, reusable catalyst. nih.gov |

Nucleophilic Substitution Approaches for Quinoline-Benzimidazole Linkage

Nucleophilic substitution reactions provide a direct method for forging the bond between the quinoline and benzimidazole moieties. In this approach, a nucleophilic benzimidazole derivative attacks an electrophilic quinoline ring, or vice versa. Typically, a halogenated quinoline, particularly at the 2- or 4-position, serves as the electrophile due to the increased reactivity of these positions towards nucleophilic attack. quimicaorganica.org

For example, the reaction of a pre-formed benzimidazole with a 4-chloroquinoline (B167314) can proceed via nucleophilic aromatic substitution to yield the desired this compound. The reaction conditions often require a base to facilitate the deprotonation of the benzimidazole NH group, enhancing its nucleophilicity. Catalyst-free nucleophilic substitution of hydrogen in quinolines has also been reported using acylethynylpyrroles, proceeding via a redox ring-opening of an intermediate cycloadduct. rsc.org

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of complex derivatives of this compound often necessitates multi-step reaction sequences. These strategies allow for the introduction of various substituents on both the quinoline and benzimidazole rings, enabling the fine-tuning of the molecule's properties.

A representative multi-step synthesis might begin with the independent synthesis of substituted quinoline and benzimidazole precursors, followed by their coupling in a subsequent step. For instance, a 4-aminoquinoline (B48711) can be acylated, then alkylated, followed by quaternization and a cycloaddition to form complex hybrid molecules. nih.gov Another strategy involves the initial synthesis of 2-(quinolin-8-yloxy)acetic acids, which are then coupled with anilines to form 2-[2-(quinolin-8-yloxy)aceto]amino anilines. These intermediates can then be cyclized to afford 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives. researchgate.net

An example of a multi-step synthesis for a complex derivative is outlined below:

Synthesis of a substituted quinoline precursor: This can be achieved through various named reactions such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis. mdpi.com

Synthesis of a substituted benzimidazole precursor: This often involves the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid.

Coupling of the two precursors: This can be achieved through methods like palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as described previously.

This modular approach provides significant flexibility in designing and synthesizing a wide array of derivatives.

One-Pot Reaction Protocols for Efficient Synthesis

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot reactions have been developed for the synthesis of this compound and its analogs. These protocols combine multiple reaction steps into a single operation without the isolation of intermediates.

One such method involves a sequential Michael addition-elimination reaction followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org In this process, the intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone, followed by chloride elimination, generates an enamine intermediate. This intermediate then undergoes intramolecular N-arylation in a one-pot manner to yield quinolin-4(1H)-one derivatives in good to excellent yields. organic-chemistry.org Another one-pot procedure for synthesizing substituted benzimidazo[1,2-a]quinolines involves a Knoevenagel condensation of 2-bromobenzaldehydes and substituted benzimidazoles, followed by a copper-catalyzed intramolecular Ullmann-type coupling reaction. thieme-connect.de

The table below highlights some one-pot synthetic approaches.

| Reaction Type | Starting Materials | Catalyst | Product |

| Michael addition-elimination/Buchwald-Hartwig amination | (Z)-β-chlorovinyl aromatic ketones, Amines | Palladium | Quinolin-4(1H)-one derivatives |

| Knoevenagel condensation/Ullmann coupling | 2-bromobenzaldehydes, Substituted benzimidazoles | Copper | Substituted benzimidazo[1,2-a]quinolines |

| Cyclocondensation | 2-(2-aminophenyl)benzimidazole, Ortho-esters | None (Microwave-assisted) | 6-substituted benzimidazo[1,2-c]-quinazolines |

Advanced Synthetic Techniques and Methodological Innovations

To further optimize the synthesis of these valuable compounds, modern techniques such as microwave-assisted synthesis are being increasingly employed.

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the purity of products in the synthesis of quinoline-benzimidazole hybrids. nih.govnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govnih.gov

For example, the synthesis of (E)-N-[2-(1H-Benzimidazol-2-yl) phenyl]-1-(2-chloro-3-quinolinyl) methanimine (B1209239) has been successfully achieved under solvent-free, microwave-assisted conditions. nih.gov This approach not only enhances the reaction efficiency but also aligns with the principles of green chemistry by reducing solvent usage. nih.gov Similarly, the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment is efficiently carried out in DMF under microwave irradiation. nih.gov

The following table compares conventional and microwave-assisted synthesis for a specific reaction.

| Reaction | Conventional Method | Microwave-Assisted Method |

| Synthesis of (E)-N-[2-(1H-Benzimidazol-2-yl) phenyl]-1-(2-chloro-3-quinolinyl) methanimine | Dry ethanol, room temperature | Solvent-free, enhanced efficiency |

| Synthesis of dihydropyrido[2,3-d]pyrimidines | Reflux heating | DMF, reduced reaction time |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Reaction)

Metal-catalyzed cross-coupling reactions are a cornerstone in the synthesis of complex organic molecules, and the construction of this compound derivatives is no exception. The Suzuki reaction, which involves the coupling of an organoboron compound with a halide using a palladium catalyst, has been effectively utilized to introduce aryl substituents onto the quinoline framework.

For instance, the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline was achieved through a Suzuki reaction. preprints.org In this multi-step synthesis, the key coupling step involved the reaction of 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline with 2-methoxyphenylboronic acid, catalyzed by Pd(dppf)Cl₂. preprints.org This successful arylation demonstrates the reactivity of the bromine atom at the 8th position of the quinoline ring in the Suzuki coupling, leading to the formation of a new carbon-carbon bond and the desired 8-phenyl substituted 2-(1H-benzo[d]imidazol-2-yl)quinoline. preprints.org

The versatility of the Suzuki reaction is further highlighted in the synthesis of various aryl-substituted quinolines and tetrahydroquinolines. researchgate.net Although this research focused on different quinoline cores, the principle of using dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of bromo-quinolines with substituted phenylboronic acids is directly applicable to the derivatization of the this compound scaffold. researchgate.net This method allows for the introduction of a wide range of substituted phenyl groups, enabling the exploration of structure-activity relationships. researchgate.netresearchgate.net

The following table summarizes an example of a Suzuki reaction for the derivatization of a quinoline system, illustrating the typical reactants and catalysts involved.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | 2-methoxyphenylboronic acid | Pd(dppf)Cl₂ | 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline |

Table 1: Example of a Suzuki reaction for the synthesis of a this compound derivative. preprints.org

Quinoxaline-Benzimidazole Rearrangement in Synthesis

A notable and somewhat unexpected route to 4-(benzimidazol-2-yl)quinolines involves the rearrangement of quinoxaline-containing precursors. A specific protocol has been developed for the synthesis of structurally diverse 4-(benzimidazol-2-yl)quinolines through the reaction of 3-(2-aminophenyl)quinoxalin-2(1H)-ones with various ketones. researchgate.net The reaction's outcome and the selective formation of different quinoline derivatives are highly dependent on the structure of the ketone used, which can include acetone, acetophenones, 1,3-pentanedione, and ethyl acetoacetate. researchgate.net

The key mechanistic step is proposed to be a novel acid-catalyzed rearrangement of a spiro-quinoxalinone intermediate that forms during the reaction. researchgate.net This rearrangement provides a unique pathway to the 4-(benzimidazol-2-yl)quinoline scaffold, showcasing the intricate chemical transformations that can be harnessed for the synthesis of these complex heterocyclic systems. researchgate.netsci-hub.se This method, which can be considered a Friedländer/quinoxaline-benzimidazole rearrangement, offers a distinct advantage in generating structural diversity from readily available starting materials. sci-hub.se

Click Chemistry Approaches for Hybrid Analogues

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient tool for constructing hybrid molecules containing the this compound scaffold. nih.govbeilstein-journals.orgresearchgate.net This approach allows for the robust and regioselective formation of a 1,4-disubstituted 1,2,3-triazole linker, which serves to connect the quinoline-benzimidazole core to other molecular fragments. nih.govbeilstein-journals.org

In a representative synthesis, novel quinoline-benzimidazole hybrids were prepared with two different types of triazole-methyl-phenoxy linkers. nih.govnih.gov The synthetic route involves the copper-catalyzed cycloaddition of an azide-functionalized quinoline with a terminal alkyne-functionalized benzimidazole precursor, or vice versa. nih.gov This methodology has been successfully applied to create a library of hybrid compounds. nih.govnih.gov For example, additional derivatization was achieved by introducing a bromine atom at the C-2 position of the phenoxy core, further expanding the structural diversity of the synthesized hybrids. nih.govnih.gov

The utility of click chemistry in this context is its ability to reliably join complex molecular building blocks under mild reaction conditions, making it an ideal strategy for creating large and structurally diverse libraries of hybrid analogues for various screening purposes. nih.govnih.gov

The general scheme for this approach is depicted below:

| Quinoline Component | Benzimidazole Component | Linker | Catalyst | Hybrid Product |

| Azide-functionalized quinoline | Alkyne-functionalized benzimidazole precursor | 1,2,3-triazole | Copper(I) | Quinoline-triazole-benzimidazole hybrid |

| Alkyne-functionalized quinoline | Azide-functionalized benzimidazole precursor | 1,2,3-triazole | Copper(I) | Quinoline-triazole-benzimidazole hybrid |

Table 2: Generalized scheme for the synthesis of quinoline-benzimidazole hybrids via click chemistry. nih.govnih.gov

Derivatization Strategies for Structural Diversity and Activity

Oxidative and Reductive Transformations of the Core Structure

While specific examples of oxidative and reductive transformations directly on the this compound core are not extensively detailed in the provided context, the general principles of such reactions on quinoline and benzimidazole rings are well-established and applicable. Oxidative reactions can be employed to introduce new functional groups or to modify existing ones. For instance, the oxidation of alkyl substituents on the quinoline ring can yield carboxylic acids, which can then be used for further derivatization. Similarly, the benzimidazole ring can undergo oxidation, although care must be taken to control the reaction to avoid ring cleavage.

Reductive transformations are also a valuable tool. For example, the reduction of a nitro group, if present on either the quinoline or benzimidazole moiety, would yield an amino group. This amino group can then serve as a handle for a wide range of subsequent reactions, such as acylation or alkylation, to introduce new substituents and modulate the properties of the molecule. The synthesis of quinolines and quinazolines can involve acceptorless dehydrogenative coupling reactions, which are a form of oxidative cyclization. nih.govmdpi.com

Nucleophilic and Electrophilic Substitution Reactions on Quinoline and Benzimidazole Moieties

The quinoline and benzimidazole rings within the this compound structure possess distinct electronic properties that allow for selective nucleophilic and electrophilic substitution reactions, providing a powerful means to introduce a wide array of functional groups.

Quinoline Moiety: The quinoline ring system is generally electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. While the 4-position is occupied by the benzimidazole group in the parent compound, the 2-position remains a potential site for nucleophilic substitution of a suitable leaving group. Catalyst-free nucleophilic substitution of hydrogen (SNH) has been reported in quinoline rings, offering a direct method for C-C bond formation. rsc.org

Benzimidazole Moiety: The benzimidazole ring contains both a nucleophilic nitrogen atom (in the N-H tautomer) and an electrophilic carbon atom (C2). The N-H proton can be removed by a base, and the resulting anion can act as a nucleophile in alkylation or acylation reactions. This allows for the introduction of various substituents on the nitrogen atom of the benzimidazole ring. Electrophilic substitution on the benzene (B151609) part of the benzimidazole ring is also possible, typically occurring at the 5- and 6-positions.

The synthesis of hybrid quinoline-imidazole/benzimidazole derivatives often involves N-alkylation of the benzimidazole moiety as a key step. nih.govresearchgate.net This is typically achieved by reacting the N-H of the benzimidazole with an appropriate alkyl halide. nih.gov This strategy allows for the introduction of various linker units or functional groups, significantly increasing the structural diversity of the resulting compounds. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 4-(1H-benzimidazol-2-yl)quinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives typically involves condensation or rearrangement strategies. Key methods include:

- Condensation with amines : Reacting quinoxalinones with amines (e.g., benzo[c]furazane-4,5-diamine) in acetic acid under reflux yields benzimidazole derivatives. Yields range from 57% to 85%, depending on substituents and reaction time .

- Ketone-mediated cyclization : Using ketones (e.g., acetone, acetophenones) with 3-(2-aminophenyl)quinoxalin-2(1H)-ones selectively forms diverse quinoline derivatives. Yields vary based on ketone structure and reaction optimization .

- Reductive cyclization : Fe/HCl-mediated reduction of nitro groups in intermediates, followed by cyclization, provides a pathway for synthesizing 4-(1H-indol-3-yl)quinoline analogs .

Q. What analytical techniques are recommended for confirming the structure of this compound derivatives?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical methods:

- NMR spectroscopy : H and C NMR (e.g., δ 7.39–8.46 ppm for quinoline protons; δ 122–186 ppm for carbonyl carbons) .

- Mass spectrometry : High-resolution MS (e.g., m/z 415 [M+H] for dimethoxyquinoline derivatives) .

- Elemental analysis : Matching calculated vs. observed C/H/N percentages (e.g., C: 72.28% calculated vs. 72.24% observed) .

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for high-resolution or twinned data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer: Contradictions often arise from impurities, tautomerism, or crystallographic disorder. Strategies include:

- Multi-technique validation : Cross-verify NMR, MS, and elemental data. For example, a quinoline derivative with ambiguous C signals at δ 132–138 ppm may require X-ray confirmation .

- Dynamic NMR studies : Resolve tautomeric equilibria (e.g., benzimidazole NH tautomerism) by variable-temperature NMR .

- High-throughput screening : Use SHELXC/D/E pipelines for rapid phase determination in crystallography to avoid misassignment .

Q. What are the challenges in optimizing reaction pathways for this compound derivatives with bulky substituents?

Methodological Answer: Bulky substituents (e.g., 6-fluoro or 2-methyl groups) hinder cyclization and reduce yields. Mitigation strategies:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalytic additives : Use iodine or Lewis acids to accelerate cyclization .

- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered derivatives (e.g., from 57% to >70% under microwave conditions) .

Q. How do rearrangement mechanisms of quinoxalinones contribute to the synthesis of 4-(1H-benzimidazol-2-yl)quinolin-2(1H)-ones?

Methodological Answer: The Mamedov rearrangement involves spirocyclic intermediates that undergo ring-opening to form benzimidazole-quinoline hybrids. Key steps:

Spirocycle formation : Quinoxalin-2(1H)-ones react with ketones to form spiro[quinoline-4,2'-quinoxaline] intermediates .

Ring-opening and cyclization : Acidic conditions promote rearrangement, yielding 4-(benzimidazol-2-yl)quinolin-2(1H)-ones. The mechanism is confirmed by isolating intermediates via HPLC .

Critical Analysis : Competing pathways (e.g., dimerization) can reduce yields. Optimization involves controlling pH and temperature .

Q. What strategies are effective in enhancing the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

- Functional group addition : Introducing methoxy groups (e.g., 6,7-dimethoxy) enhances binding to targets like EGFR (IC < 1 µM) .

- Hybridization : Combining benzimidazole with triazole (e.g., 7-chloro-4-triazolylquinoline) improves antiplasmodial activity (IC: 0.8 µM vs. 12 µM for chloroquine) .

- Bioisosteric replacement : Replacing quinoline with pyridinone increases solubility and bioavailability .

Q. How can SHELX software be optimized for refining crystal structures of this compound derivatives?

Methodological Answer:

- High-resolution data : Use SHELXL with anisotropic displacement parameters for non-H atoms. For twinned data, apply TWIN/BASF commands .

- Hydrogen placement : Place H atoms geometrically (HFIX commands) or refine freely using SHELXH .

- Validation tools : Utilize PLATON/CHECKCIF to identify missed symmetry or disorder .

Q. Example Workflow :

Data collection at 100 K (λ = 0.71073 Å).

Solve via SHELXD (charge flipping).

Refine with SHELXL (R < 5% for high-resolution data).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。